molecular formula C14H13N3O2 B11344475 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide

2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide

Cat. No.: B11344475
M. Wt: 255.27 g/mol
InChI Key: ROTWZYDDQGOMNL-UHFFFAOYSA-N
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Description

2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a furan ring through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

    Reduction: The benzimidazole moiety can be reduced under hydrogenation conditions, potentially affecting the aromaticity of the ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole or furan derivatives.

Scientific Research Applications

2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-furyl-N-[(1-benzimidazol-2-yl)methyl]carboxamide: Lacks the methyl group on the benzimidazole ring.

    2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide: Contains an ethyl linker instead of a methyl linker.

Uniqueness

2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide is unique due to the presence of both the furan and methyl-substituted benzimidazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-17-11-6-3-2-5-10(11)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18)

InChI Key

ROTWZYDDQGOMNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3

Origin of Product

United States

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